molecular formula C21H32O2 B12769729 D4K2Zlp4DT CAS No. 946512-74-9

D4K2Zlp4DT

Cat. No.: B12769729
CAS No.: 946512-74-9
M. Wt: 316.5 g/mol
InChI Key: XKRHRBJLCLXSGE-VNCLPFQGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

  • Preparation Methods

  • Chemical Reactions Analysis

    • HEXAHYDROCANNABINOL can undergo various reactions, including oxidation, reduction, and substitution.
    • Common reagents and conditions depend on the specific reaction type.
    • Major products formed from these reactions may include derivatives with altered functional groups.
  • Scientific Research Applications

    • HEXAHYDROCANNABINOL has applications in several fields:

        Chemistry: Studying its reactivity and interactions with other compounds.

        Biology: Investigating its effects on cellular processes and receptors.

        Medicine: Exploring potential therapeutic uses, such as pain management or anti-inflammatory effects.

        Industry: Assessing its industrial applications, such as in materials science or chemical synthesis.

  • Mechanism of Action

    • HEXAHYDROCANNABINOL likely interacts with cannabinoid receptors (CB1 and CB2) in the endocannabinoid system.
    • Its effects may involve modulation of neurotransmitter release, leading to various physiological responses.
  • Comparison with Similar Compounds

    • HEXAHYDROCANNABINOL’s saturated structure distinguishes it from THC and other cannabinoids.
    • Similar compounds include THC, cannabidiol (CBD), and other derivatives found in cannabis plants.

    Properties

    CAS No.

    946512-74-9

    Molecular Formula

    C21H32O2

    Molecular Weight

    316.5 g/mol

    IUPAC Name

    (6aR,10aR)-6,6,9-trimethyl-3-pentyl-6a,7,8,9,10,10a-hexahydrobenzo[c]chromen-1-ol

    InChI

    InChI=1S/C21H32O2/c1-5-6-7-8-15-12-18(22)20-16-11-14(2)9-10-17(16)21(3,4)23-19(20)13-15/h12-14,16-17,22H,5-11H2,1-4H3/t14?,16-,17-/m1/s1

    InChI Key

    XKRHRBJLCLXSGE-VNCLPFQGSA-N

    Isomeric SMILES

    CCCCCC1=CC(=C2[C@@H]3CC(CC[C@H]3C(OC2=C1)(C)C)C)O

    Canonical SMILES

    CCCCCC1=CC(=C2C3CC(CCC3C(OC2=C1)(C)C)C)O

    Origin of Product

    United States

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.